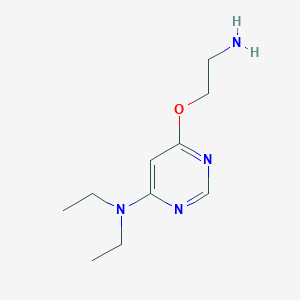

6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O/c1-3-14(4-2)9-7-10(13-8-12-9)15-6-5-11/h7-8H,3-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMTUKNLEVRGFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=NC=N1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 . These enzymes play crucial roles in maintaining the electrochemical gradients across the cell membranes, which are essential for cellular functions such as signal transduction, nutrient uptake, and muscle contraction.

Mode of Action

This compound interacts with its targets by reducing the activity of sodium-potassium ATPase and stimulating the reuptake function of sarcoplasmic calcium ATPase isoform 2. This dual action leads to an increase in intracellular calcium concentration, thereby enhancing the contractility of cardiac muscle cells.

Biochemical Pathways

The compound affects the calcium signaling pathway in cardiac muscle cells. By inhibiting sodium-potassium ATPase, it disrupts the ion balance across the cell membrane, leading to an influx of calcium ions. Simultaneously, the stimulation of sarcoplasmic calcium ATPase isoform 2 enhances the reuptake of calcium into the sarcoplasmic reticulum. These actions result in an increased concentration of calcium ions in the cytosol, which triggers the contraction of cardiac muscle cells.

Result of Action

The molecular and cellular effects of this compound’s action include enhanced contractility of cardiac muscle cells due to increased intracellular calcium concentration. This can potentially improve the heart’s pumping efficiency, making it a promising candidate for the treatment of heart diseases.

Biochemical Analysis

Biochemical Properties

6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a spacer/linker in the synthesis of bioconjugate materials, which are used in drug delivery and protein labeling. The compound’s amino group is reactive with activated NHS esters, carbonyls (ketone, aldehyde), and other functional groups, facilitating its interaction with various biomolecules.

Cellular Effects

This compound influences several cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular receptors and enzymes can lead to changes in cell function, including alterations in metabolic flux and gene expression patterns. These effects are crucial for understanding its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a receptor chain in the preparation of carboxamidoquinoline-based water-soluble, ratiometric fluorescent zinc sensors. This interaction highlights its role in enzyme inhibition or activation and changes in gene expression. The compound’s ability to form stable complexes with target molecules is essential for its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Understanding these temporal effects is vital for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage and metabolic disturbances. Identifying the optimal dosage is crucial for maximizing its therapeutic potential while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways can influence cellular metabolism and energy production. Understanding its metabolic interactions is essential for elucidating its biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. These interactions are crucial for its therapeutic efficacy and safety.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for optimizing its use in biochemical research and therapeutic applications.

Biological Activity

6-(2-aminoethoxy)-N,N-diethylpyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a pyrimidine ring, which is significant for its interactions with biological targets.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Notably, it has been shown to act as a modulator of G-protein coupled receptors (GPCRs), particularly in the central nervous system (CNS).

- G-Protein Coupled Receptors (GPCRs) : The compound has demonstrated the ability to influence the activity of CB1 receptors, which are implicated in various neurological functions and disorders. Activation of these receptors can lead to significant downstream effects such as modulation of neurotransmitter release and inhibition of adenylyl cyclase activity .

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by reducing neurotoxicity associated with β-amyloid plaques, which are characteristic of Alzheimer’s disease .

Biological Activity Data

A summary of key biological activities observed for the compound is presented in Table 1.

Case Studies

Several case studies have explored the pharmacological potential of this compound:

- Study on Obesity : A study demonstrated that this compound could reduce food intake and body weight in animal models, suggesting its potential application in obesity management through modulation of CB1 receptor activity .

- Neurotoxicity Reduction : Another investigation highlighted its effectiveness in mitigating neurotoxicity caused by β-amyloid, providing insights into its possible role in treating neurodegenerative diseases .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrimidin-4-amine scaffold allows for diverse substitution patterns, which significantly influence physical, chemical, and biological properties. Key structural analogues include:

Key Observations :

- Substituent Reactivity : Chloro substituents (e.g., in 6-chloro-N,N-diethylpyrimidin-4-amine) enhance reactivity for nucleophilic substitution, enabling further derivatization .

- Hydrophilicity vs. Lipophilicity: Aminoethoxy groups improve water solubility (critical for bioavailability), while alkyl or aryl groups (e.g., isobutyl, piperidinyl) increase lipophilicity, affecting membrane permeability .

- Steric and Electronic Effects : Bulky substituents like piperidinyl or fluorinated aryl groups influence binding affinity in biological targets (e.g., kinase inhibitors) .

Physical and Chemical Properties

- Boiling Points: Chlorinated derivatives (e.g., 6-chloro-N,N-diethylpyrimidin-4-amine) exhibit higher predicted boiling points (~299°C) compared to non-halogenated analogues, likely due to increased molecular polarity .

- Crystal Packing : Pyrimidine derivatives with aromatic substituents (e.g., phenyl, fluorophenyl) exhibit intermolecular interactions (N–H⋯N hydrogen bonds, π–π stacking) that stabilize crystal lattices . For example, dihedral angles between pyrimidine and aryl rings in N-(2-fluorophenyl) derivatives range from 12° to 86°, affecting molecular conformation and packing .

Preparation Methods

Pyrimidine Ring Formation and Functionalization

Several methods exist for synthesizing pyrimidine derivatives with amino and alkoxy substituents, which serve as precursors to the target compound:

Cyclization of cyanoacetate and urea derivatives : A green and efficient method involves reacting cyanoacetate esters (methyl or ethyl cyanoacetate) with urea in the presence of sodium metal and a solvent such as absolute methanol or ethanol. This produces 4-amino-2,6-dimethoxypyrimidine derivatives after methylation steps, which can be adapted for related pyrimidine amines.

Use of guanidine nitrate and diethyl malonate : This approach synthesizes 2-amino-4,6-dimethoxypyrimidine via ring formation and hydrolysis, followed by methylation using dimethyl carbonate as a green methylating agent. This method is noted for its environmental friendliness and scalability.

Chlorination and amination of dihydroxypyrimidines : Improved processes involve reacting 2-amino-4,6-dihydroxypyrimidine with phosphorus oxychloride in the presence of acid scavengers to yield dichloropyrimidines, which are intermediates for further substitution reactions.

Installation of N,N-Diethyl Substitution on the 4-Amino Group

The N,N-diethyl substitution on the 4-amine can be introduced by:

Alkylation of the 4-amino group : Using diethylating agents such as diethyl sulfate or ethyl halides in the presence of a base to alkylate the 4-amino group on the pyrimidine ring.

Direct amination with diethylamine : Reacting the 4-chloropyrimidine intermediate with diethylamine under nucleophilic substitution conditions, replacing the chlorine with the N,N-diethylamino substituent.

Representative Synthetic Route Summary

Detailed Research Findings and Analysis

The cyclization and methylation steps for pyrimidine ring formation have been optimized to reduce hazardous reagents and waste, using sodium metal and dimethyl carbonate instead of phosphorus oxychloride and methyl iodide, respectively.

The chlorination step to introduce leaving groups at the 4- and 6-positions is critical for subsequent substitution reactions. The use of acid scavengers improves yield and reduces corrosion and waste.

The nucleophilic substitution of chlorine by 2-aminoethanol is facilitated by refluxing in ethanol, sometimes under acid catalysis, to ensure efficient substitution and minimal side reactions.

The final alkylation or amination to install the N,N-diethyl group is typically performed under mild conditions to preserve the integrity of the aminoethoxy substituent.

Comparative Table of Key Preparation Methods

| Method Aspect | Traditional Route | Green/Improved Route | Advantages of Improved Route |

|---|---|---|---|

| Pyrimidine core synthesis | Barbituric acid chlorination + ammoniation | Cyclization of cyanoacetate + urea + methylation with dimethyl carbonate | Avoids toxic PCl3, reduces waste, simpler |

| Chlorination reagent | Phosphorus oxychloride | Phosphorus oxychloride + acid scavenger | Improved yield, reduced corrosion |

| Aminoethoxy substitution | Nucleophilic substitution with 2-aminoethanol in ethanol | Same, with optimized acid/base catalysis | Higher selectivity, better yield |

| Alkylation of 4-amino group | Alkyl halides or alkyl sulfates | Direct amination with diethylamine | Milder conditions, fewer side products |

| Environmental impact | High toxic reagents, waste generation | Reduced toxic reagents, greener methylation | Lower environmental footprint |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.